molecular formula C10H10N2O3 B12525267 Methyl (2-amino-4-cyanophenoxy)acetate CAS No. 652997-71-2

Methyl (2-amino-4-cyanophenoxy)acetate

Katalognummer: B12525267
CAS-Nummer: 652997-71-2
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: QEUFIYPTVHUKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2-amino-4-cyanophenoxy)acetate is a chemical compound with the molecular formula C10H10N2O3 It is characterized by the presence of an amino group, a cyano group, and a phenoxy group attached to an acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-amino-4-cyanophenoxy)acetate typically involves the reaction of 2-amino-4-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2-amino-4-cyanophenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The cyano group can engage in condensation reactions to form heterocyclic compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.

    Condensation: Reagents like aldehydes or ketones in the presence of catalysts such as piperidine.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted phenoxyacetates.

    Condensation: Formation of heterocyclic compounds such as pyridines or quinolines.

    Hydrolysis: Formation of 2-amino-4-cyanophenoxyacetic acid.

Wirkmechanismus

The mechanism of action of Methyl (2-amino-4-cyanophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2-cyanophenoxy)acetate
  • Methyl (2-amino-4-nitrophenoxy)acetate
  • Methyl (2-amino-4-methoxyphenoxy)acetate

Uniqueness

Methyl (2-amino-4-cyanophenoxy)acetate is unique due to the presence of both an amino group and a cyano group on the phenoxy ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

652997-71-2

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

methyl 2-(2-amino-4-cyanophenoxy)acetate

InChI

InChI=1S/C10H10N2O3/c1-14-10(13)6-15-9-3-2-7(5-11)4-8(9)12/h2-4H,6,12H2,1H3

InChI-Schlüssel

QEUFIYPTVHUKBX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)COC1=C(C=C(C=C1)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.